molecular formula C18H22N8Na2O10S3 B10753623 Ceftriaxone sodium hydrate

Ceftriaxone sodium hydrate

Número de catálogo: B10753623
Peso molecular: 652.6 g/mol
Clave InChI: XMCDZRXQAGFWAK-PMCOHIMVSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ceftriaxone sodium hydrate is synthesized through a series of chemical reactions involving the formation of the cephalosporin core structure.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The crystallization process is crucial for obtaining the desired hydrate form, and quality control measures are implemented to maintain consistency in the final product .

Aplicaciones Científicas De Investigación

Clinical Applications

Ceftriaxone sodium hydrate is indicated for the treatment of several types of infections caused by susceptible organisms. Its primary applications include:

  • Lower Respiratory Tract Infections : Effective against pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Klebsiella pneumoniae.
  • Acute Bacterial Otitis Media : Commonly used to treat ear infections caused by Streptococcus pyogenes.
  • Bone and Joint Infections : Utilized in cases of osteomyelitis caused by organisms like Staphylococcus aureus.
  • Intra-Abdominal Infections : Effective against Escherichia coli and other anaerobes such as Bacteroides fragilis.
  • Meningitis : Proven efficacy against Neisseria meningitidis and Streptococcus pneumoniae.
  • Surgical Prophylaxis : Administered preoperatively to prevent postoperative infections in contaminated surgical procedures .

Pharmacokinetics

Ceftriaxone is administered via intravenous or intramuscular routes, with less than 1% bioavailability when taken orally. It has a half-life ranging from 5.8 to 8.7 hours, allowing for once-daily dosing in most cases. The drug is highly bound to plasma proteins (approximately 95% at lower concentrations) and penetrates well into various tissues, including the central nervous system .

Recent Advances in Formulation

Recent studies have focused on enhancing the delivery and efficacy of this compound through innovative formulations:

  • Nanostructured Lipid Carriers (NLC) : Research has demonstrated that encapsulating ceftriaxone in NLC can improve its bactericidal activity against resistant strains like Escherichia coli. This method allows for controlled drug release, minimizing side effects while maximizing therapeutic efficacy .
  • Stability Studies : Investigations into the stability of ceftriaxone formulations have highlighted the importance of controlling moisture content during storage, as high humidity can lead to degradation and reduced efficacy .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

  • A study documented successful treatment outcomes in patients with severe pneumonia caused by multidrug-resistant bacteria, where ceftriaxone was part of a combination therapy regimen.
  • Another case reported the use of ceftriaxone in treating neonatal meningitis, demonstrating its ability to penetrate the blood-brain barrier effectively and achieve therapeutic concentrations within cerebrospinal fluid .

Safety Profile and Considerations

While ceftriaxone is generally well-tolerated, it is crucial to monitor for potential side effects such as biliary precipitation or renal lithiasis, especially in patients with pre-existing conditions . Additionally, clinicians must be cautious about using ceftriaxone concurrently with calcium-containing solutions due to the risk of precipitate formation .

Mecanismo De Acción

Ceftriaxone sodium hydrate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis . The compound is particularly effective against gram-negative bacteria due to its ability to penetrate the outer membrane .

Propiedades

Fórmula molecular

C18H22N8Na2O10S3

Peso molecular

652.6 g/mol

Nombre IUPAC

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;trihydrate

InChI

InChI=1S/C18H18N8O7S3.2Na.3H2O/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;;;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;;3*1H2/q;2*+1;;;/p-2/b24-8-;;;;;/t9-,15-;;;;;/m1...../s1

Clave InChI

XMCDZRXQAGFWAK-PMCOHIMVSA-L

SMILES isomérico

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.[Na+].[Na+]

SMILES canónico

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.[Na+].[Na+]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.